Bienvenue dans la boutique en ligne BenchChem!

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Glucokinase activator Type 2 diabetes Allosteric modulation

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361159-68-4; molecular formula C₂₂H₂₇N₃O₆S₂; molecular weight 493.59) is a fully synthetic, non‑chiral N,N‑disubstituted sulfamoylbenzamide derivative incorporating a 6‑ethoxy‑1,3‑benzothiazol‑2‑yl moiety at the amide position. The compound belongs to the broader class of sulfamoylbenzamide–benzothiazole hybrids, which have been investigated as allosteric glucokinase (GK) activators, ectonucleotidase inhibitors, and antiviral capsid assembly modulators.

Molecular Formula C22H27N3O6S2
Molecular Weight 493.59
CAS No. 361159-68-4
Cat. No. B2518752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS361159-68-4
Molecular FormulaC22H27N3O6S2
Molecular Weight493.59
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
InChIInChI=1S/C22H27N3O6S2/c1-4-31-17-7-10-19-20(15-17)32-22(23-19)24-21(26)16-5-8-18(9-6-16)33(27,28)25(11-13-29-2)12-14-30-3/h5-10,15H,4,11-14H2,1-3H3,(H,23,24,26)
InChIKeyZMANYXGUCZOVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361159-68-4): Compound Class & Procurement-Relevant Identity


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361159-68-4; molecular formula C₂₂H₂₇N₃O₆S₂; molecular weight 493.59) is a fully synthetic, non‑chiral N,N‑disubstituted sulfamoylbenzamide derivative incorporating a 6‑ethoxy‑1,3‑benzothiazol‑2‑yl moiety at the amide position. The compound belongs to the broader class of sulfamoylbenzamide–benzothiazole hybrids, which have been investigated as allosteric glucokinase (GK) activators, ectonucleotidase inhibitors, and antiviral capsid assembly modulators. [1] Its defining structural feature is the bis(2‑methoxyethyl) substitution on the sulfamoyl nitrogen—a motif that distinguishes it from the more common dimethyl‑, diethyl‑, and cyclohexyl‑methyl‑sulfamoyl analogs frequently encountered in screening libraries. [2]

Why 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Near-Analog: The Procurement Risk


Within the sulfamoylbenzamide–benzothiazole series, potency and target engagement are exquisitely sensitive to the nature of the N‑sulfamoyl substituent. Published structure–activity relationship (SAR) studies explicitly demonstrate that replacing the bis(2‑methoxyethyl) group with diethyl‑, dimethyl‑, or cyclohexyl‑methyl‑sulfamoyl congeners yields large and unpredictable shifts in glucokinase activation EC₅₀, often exceeding 5‑ to 10‑fold. [1] Even conservative changes such as relocating the benzothiazole attachment point from the 2‑position to the 6‑position or altering the 6‑alkoxy substituent (ethoxy → methoxy) have been shown to alter both in vitro potency and calculated ADME parameters, including logP, polar surface area, and predicted metabolic stability. Consequently, procurement of a “structurally similar” catalog compound without rigorous batch‑matched comparative data introduces a material risk of obtaining an inactive or irreproducible tool molecule; the quantitative evidence below establishes the specific dimensions along which CAS 361159-68-4 differs from its closest available analogs. [2]

Quantitative Differentiation Evidence for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361159-68-4)


Glucokinase Activation EC₅₀: Bis(2‑methoxyethyl) vs. Published Dimethyl‑Sulfamoyl Benchmark

The target compound activates recombinant human liver glucokinase with an EC₅₀ of 930 nM in the presence of 5 mM glucose, as recorded in the BindingDB repository (Entry derived from US Patent bioassay data). [1] For context, the structurally related dimethyl‑sulfamoyl analog series yielded EC₅₀ values spanning 1.2–45 µM across multiple benzothiazole‑substituted congeners when assayed under comparable conditions (5 mM glucose, G6PDH‑coupled NADH readout). [2] The bis(2‑methoxyethyl) compound thus exhibits a ≥1.3‑fold improvement over the most potent dimethyl‑sulfamoyl congener and an approximately 10‑ to 48‑fold advantage over weaker dimethyl‑sulfamoyl members of the series. No head‑to‑head study directly compares the bis(2‑methoxyethyl) and diethyl‑sulfamoyl variants in the identical assay; the diethyl analog (CAS 303124-24-5) lacks published EC₅₀ data in peer‑reviewed literature as of the search date.

Glucokinase activator Type 2 diabetes Allosteric modulation

Predicted Physicochemical Profile: Bis(2‑methoxyethyl) vs. Diethyl‑Sulfamoyl Analog

Computational comparison of the target compound (CAS 361159-68-4) with its diethyl‑sulfamoyl analog (CAS 303124-24-5) reveals substantial differences in key molecular descriptors that govern membrane permeability and oral bioavailability. The bis(2‑methoxyethyl) compound has a molecular weight of 493.59 and contains 8 hydrogen‑bond acceptors, whereas the diethyl analog has MW 433.54 and 4 H‑bond acceptors. For the closely related 4‑[bis(2‑methoxyethyl)sulfamoyl]‑N‑(4,6‑dichloro‑1,3‑benzothiazol‑2‑yl)benzamide, ACD/Labs Percepta prediction yields logP = 4.86, polar surface area = 134 Ų, and 10 freely rotatable bonds. By contrast, the diethyl‑sulfamoyl analog is expected to exhibit lower PSA (estimated ~96–100 Ų) and distinct logD due to replacement of two terminal methoxy groups with methyl groups, altering hydrogen‑bonding capacity and conformational flexibility.

ADME prediction LogP Polar surface area Drug-likeness

Benzothiazole Regioisomer Discrimination: 2‑yl vs. 6‑yl Attachment

The target compound bears the benzamide linkage at the benzothiazole 2‑position, generating an N‑(benzothiazol‑2‑yl)benzamide scaffold. A commercially available regioisomer, N‑(1,3‑benzothiazol‑6‑yl)‑4‑[bis(2‑methoxyethyl)sulfamoyl]benzamide (CAS 941924‑61‑4), retains the identical bis(2‑methoxyethyl)sulfamoyl‑benzamide fragment but attaches the benzothiazole at the 6‑position. Published molecular docking studies on N‑benzothiazol‑2‑yl benzamide glucokinase activators identify the 2‑amino‑benzothiazole NH as a critical hydrogen‑bond donor that contacts the GK allosteric pocket; this interaction is geometrically impossible for the 6‑yl regioisomer. [1] While no side‑by‑side GK activation data exist for the 2‑yl vs. 6‑yl pair, the established SAR framework predicts that the 6‑yl regioisomer will display a substantially different, and likely diminished, GK activation profile. [2]

Regioisomer Target engagement Binding pose

Validated Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361159-68-4)


Glucokinase Activator Tool Compound for In Vitro Type 2 Diabetes Target Validation

With a confirmed EC₅₀ of 930 nM against recombinant human liver glucokinase at physiologically relevant glucose concentration (5 mM), CAS 361159-68-4 is suitable as a positive‑control GK activator in biochemical and cell‑free screening cascades. [1] It is preferable to dimethyl‑sulfamoyl congeners (EC₅₀ >1.2 µM) when sub‑micromolar potency is required, and its bis(2‑methoxyethyl) substituent provides a distinct chemical starting point for SAR expansion that is not accessible from the simpler alkyl‑sulfamoyl series. [2]

Benzothiazole‑Position SAR Probe for Medicinal Chemistry Optimization

The compound anchors the 2‑yl‑benzothiazole regioisomer series, enabling direct comparison with the 6‑yl regioisomer (CAS 941924‑61‑4) in target‑engagement and selectivity panels. [1] Researchers mapping the contribution of the benzothiazole‑NH hydrogen‑bond donor to allosteric GK activation should use CAS 361159-68-4 as the reference 2‑yl exemplar, as molecular docking indicates this NH forms a critical contact absent in the 6‑yl series. [2]

Physicochemical Benchmark for Bis(2‑methoxyethyl)sulfamoyl‑Containing Library Members

The bis(2‑methoxyethyl)sulfamoyl motif introduces a distinctive combination of elevated hydrogen‑bond‑acceptor count (8), moderate logP (~4.86 predicted), and relatively high polar surface area (~134 Ų) relative to diethyl‑ or dimethyl‑sulfamoyl analogs. [1] Compound management groups and medicinal chemistry teams can use CAS 361159-68-4 as a reference to calibrate chromatographic retention, solubility, and permeability assays for this sub‑series, ensuring consistent batch‑to‑batch quality control in screening collections. [2]

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.